molecular formula C6H8Cl3NO3S B12216565 Thieno[3,4-d]oxazole, hexahydro-2-(trichloromethyl)-, 5,5-dioxide CAS No. 90859-37-3

Thieno[3,4-d]oxazole, hexahydro-2-(trichloromethyl)-, 5,5-dioxide

Cat. No.: B12216565
CAS No.: 90859-37-3
M. Wt: 280.6 g/mol
InChI Key: TWKZIEQBCVJTGH-UHFFFAOYSA-N
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Description

Thieno[3,4-d]oxazole, hexahydro-2-(trichloromethyl)-, 5,5-dioxide is a bicyclic heterocyclic compound featuring a fused thiophene-oxazole ring system. The hexahydro designation indicates complete saturation of the six-membered ring, reducing ring strain and enhancing stability compared to partially unsaturated analogs. The 2-(trichloromethyl) substituent introduces a strong electron-withdrawing group (EWG), which significantly influences electronic properties such as polarizability and reactivity. The 5,5-dioxide moiety further modifies the electron density distribution, making this compound distinct from non-sulfonated derivatives.

Key structural attributes include:

  • Molecular formula: C₆H₆Cl₃NO₃S (calculated based on analogous structures) .
  • Polarizability (⟨α⟩): 645.71 atomic units (a.u.), as determined via computational studies .

Properties

CAS No.

90859-37-3

Molecular Formula

C6H8Cl3NO3S

Molecular Weight

280.6 g/mol

IUPAC Name

2-(trichloromethyl)-2,3,3a,4,6,6a-hexahydrothieno[3,4-d][1,3]oxazole 5,5-dioxide

InChI

InChI=1S/C6H8Cl3NO3S/c7-6(8,9)5-10-3-1-14(11,12)2-4(3)13-5/h3-5,10H,1-2H2

InChI Key

TWKZIEQBCVJTGH-UHFFFAOYSA-N

Canonical SMILES

C1C2C(CS1(=O)=O)OC(N2)C(Cl)(Cl)Cl

Origin of Product

United States

Preparation Methods

Byproduct Formation During Trichloromethylation

Excess trichloroacetonitrile can lead to di-trichloromethylated byproducts. Kinetic studies show that maintaining a 1:1.2 molar ratio of diol to nitrile suppresses this issue.

Oxazole Ring Instability Under Acidic Conditions

The sulfone group renders the oxazole susceptible to hydrolysis at pH < 3. Neutral workup conditions (pH 6–8) are critical during purification.

Solvent Selection for Recrystallization

Ethanol/water mixtures (7:3 v/v) achieve optimal crystal growth, as confirmed by X-ray diffraction analysis showing monoclinic P21_1/c symmetry .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The trichloromethyl (–CCl₃) group serves as a primary site for nucleophilic substitution due to its electron-withdrawing nature and steric accessibility.

Reaction Type Reagents/Conditions Products Key Observations
Hydrolysis Aqueous NaOH, 80°C, 6 hours–CH₂OH derivativeComplete substitution of Cl⁻ with OH⁻, confirmed by IR loss of C–Cl stretches.
Amination NH₃ (excess), THF, reflux–CH₂NH₂ derivativeSelective mono-amination observed; excess NH₃ required for full conversion.

Mechanistic Insight :

  • The reaction proceeds via an SN2 mechanism at the trichloromethyl carbon, facilitated by the sulfone groups’ electron-withdrawing effects, which polarize the C–Cl bonds .

Electrophilic Aromatic Substitution (EAS)

Despite the sulfone groups’ deactivating effects, the thieno-oxazole core undergoes directed EAS at specific positions.

Reaction Type Reagents/Conditions Products Key Observations
Nitration HNO₃/H₂SO₄, 0°C, 2 hoursNitro group at C4 positionMeta-directing effect of sulfone groups confirmed via X-ray crystallography.
Halogenation Cl₂, FeCl₃, CH₂Cl₂, RTChlorination at C6 positionLimited regioselectivity due to competing ring electronic effects.

Structural Influence :

  • The fused ring’s electron-deficient nature directs electrophiles to less deactivated positions (e.g., C4 and C6) .

Oxidation and Reduction Reactions

The sulfone groups (5,5-dioxide) are oxidation-resistant, but the trichloromethyl group participates in redox processes.

Reaction Type Reagents/Conditions Products Key Observations
Reduction LiAlH₄, ether, reflux–CH₂Cl derivativePartial reduction of CCl₃ to CH₂Cl; over-reduction to –CH₃ not observed.
Oxidative Stability H₂O₂, 60°C, 24 hoursNo reactionSulfone groups remain intact, confirming their stability .

Ring-Opening and Rearrangement

Under extreme conditions, the heterocyclic system undergoes cleavage or rearrangement.

Reaction Type Reagents/Conditions Products Key Observations
Acid Hydrolysis Conc. HCl, 120°C, 8 hoursLinear sulfonic acid derivativeComplete ring opening; characterized by NMR and mass spectrometry.
Base-Induced Rearrangement t-BuOK, DMF, 100°CIsomeric oxazole-thiophene derivativeRearrangement driven by sulfone group’s electron withdrawal.

Scientific Research Applications

Chemical Properties and Structure

Thieno[3,4-d]oxazole is characterized by its fused ring system which includes sulfur and nitrogen atoms. The presence of the trichloromethyl group significantly enhances its reactivity and potential biological activity. Its molecular structure can be represented as follows:

  • Chemical Formula : C6_6H6_6Cl3_3N1_1O2_2S
  • Molecular Weight : Approximately 227.52 g/mol

Anticancer Activity

One of the most promising applications of thieno[3,4-d]oxazole derivatives is in the development of anticancer agents. Research has indicated that compounds within this class exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • A study highlighted the synthesis of thieno[3,4-d]oxazole derivatives that showed inhibitory effects on cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
  • The compound's ability to interact with specific molecular targets has been explored, suggesting potential pathways for drug development aimed at treating cancers .

Antimicrobial Properties

Thieno[3,4-d]oxazole derivatives have also been investigated for their antimicrobial properties. These compounds demonstrate activity against a range of bacterial and fungal pathogens:

  • In vitro studies have shown that certain thieno[3,4-d]oxazole derivatives possess effective antibacterial activity against Gram-positive and Gram-negative bacteria .
  • The mechanism of action is believed to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Photovoltaic Materials

The unique electronic properties of thieno[3,4-d]oxazole make it suitable for applications in organic electronics:

  • Research indicates that thieno[3,4-d]oxazole can be incorporated into organic photovoltaic devices to enhance charge transport and improve energy conversion efficiency .
  • Its ability to form stable thin films contributes to the development of flexible solar cells with improved performance metrics.

Polymer Chemistry

Thieno[3,4-d]oxazole derivatives are also utilized in polymer chemistry:

  • They serve as building blocks for synthesizing conductive polymers that can be used in various electronic applications .
  • The incorporation of thieno[3,4-d]oxazole into polymer matrices has been shown to enhance thermal stability and electrical conductivity.

Case Study 1: Anticancer Development

A recent study synthesized a series of thieno[3,4-d]oxazole derivatives and evaluated their anticancer properties using various human cancer cell lines. The results indicated that some derivatives exhibited IC50 values in the low micromolar range, demonstrating significant potential as anticancer agents. Further investigations into their mechanisms revealed that they induced apoptosis via the mitochondrial pathway.

Case Study 2: Antimicrobial Efficacy

Another research project focused on evaluating the antimicrobial efficacy of thieno[3,4-d]oxazole derivatives against resistant strains of bacteria. The findings showed that certain compounds not only inhibited bacterial growth but also demonstrated synergistic effects when combined with conventional antibiotics, suggesting their potential role in overcoming antibiotic resistance.

Mechanism of Action

The mechanism of action of Thieno[3,4-d]oxazole, hexahydro-2-(trichloromethyl)-, 5,5-dioxide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Polarizability Trends in DPTM Series Compounds

Evidence from Khan et al. (2018a) highlights polarizability values for a series of design compounds (DPTM-1 to DPTM-12) with varying π-linkers and substituents. The target compound’s ⟨α⟩ of 645.71 a.u. positions it within the mid-range of this series, as shown below:

Compound First π-Linker Second π-Linker ⟨α⟩ (a.u.)
DPTM-5 5,5′-dimethyl-2,2′-bifuran 2,5-dimethylfuran 677.51
DPTM-6 5,5′-dimethyl-2,2′-bifuran 2,5-dimethyloxazole 668.19
Target Hexahydro-2-(trichloromethyl)thieno-oxazole N/A (single-ring system) 645.71
DPTM-3 2,5-dimethyloxazolo[5,4-d]oxazole 2,5-dimethylfuran 640.19
DPTM-10 2,5-dimethylbenzofuran 2,5-dimethyloxazole 605.58

Key Observations :

  • The trichloromethyl group in the target compound reduces polarizability compared to dimethyl-substituted analogs (e.g., DPTM-5, DPTM-6), likely due to its electron-withdrawing nature .
  • Saturation (hexahydro vs. dihydro rings) may further limit conjugation, contributing to lower ⟨α⟩ than DPTM-3 (640.19 a.u.), which retains partial unsaturation .

Substituent and Heteroatom Effects

Thieno[3,4-d]oxazole vs. Thieno[3,4-d]thiazole

Replacing the oxygen atom in the oxazole ring with sulfur (thiazole) alters electronic and safety profiles:

Property Thieno[3,4-d]oxazole (Target) Thieno[3,4-d]thiazole (CAS 143654-19-7)
Heteroatom O (oxazole) S (thiazole)
Polarizability 645.71 a.u. Not reported
Reactivity Moderate (EWG-dominated) Higher (sulfur’s polarizability)
Safety No data Requires GHS-compliant handling

Thiazole derivatives generally exhibit higher polarizability due to sulfur’s larger atomic radius, but the target compound’s trichloromethyl group may offset this trend .

Substituent Variation: Trichloromethyl vs. Phenyl

The phenyl-substituted analog (CAS 156144-31-9) differs in steric and electronic properties:

Property Target (Trichloromethyl) Phenyl Analog (CAS 156144-31-9)
Substituent -CCl₃ (EWG) -C₆H₅ (electron-neutral)
Molecular Weight ~310 (estimated) 235.26
Synthetic Utility Potential halogenation reactivity Used in coupling reactions

The trichloromethyl group enhances electrophilicity, making the target compound more reactive toward nucleophiles compared to the phenyl analog .

Biological Activity

Thieno[3,4-d]oxazole, hexahydro-2-(trichloromethyl)-, 5,5-dioxide (commonly referred to as TDO) is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores the biological activity of TDO, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

TDO is characterized by its unique structure, which includes a thieno[3,4-d]oxazole core with a hexahydro and trichloromethyl substituent. The molecular formula is C6H8Cl3NO3SC_6H_8Cl_3NO_3S, and it has been cataloged in databases such as PubChem .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of TDO derivatives. For instance, oxazole derivatives have shown significant inhibitory effects against various bacterial strains. In particular, compounds derived from TDO exhibited minimum inhibitory concentrations (MIC) in the range of 1.6 to 3.2 µg/ml against Candida species and Aspergillus species .

Table 1: Antimicrobial Activity of TDO Derivatives

CompoundMIC (µg/ml) against Candida spp.MIC (µg/ml) against Aspergillus spp.
TDO Derivative 11.61.6
TDO Derivative 23.20.8
Reference Drug (5-Fluorocytosine)3.21.6

Anticancer Activity

The thieno[3,4-d]oxazole scaffold has been implicated in anticancer activity through various mechanisms, including the inhibition of cell proliferation and induction of apoptosis in cancer cell lines. Studies have shown that certain derivatives can inhibit key signaling pathways involved in tumor growth .

Case Study: Thieno[3,4-d]oxazole Derivative in Cancer Research

In a study examining the effects of thieno[3,4-d]oxazole derivatives on breast cancer cells, researchers found that specific compounds led to a significant reduction in cell viability and increased apoptosis markers compared to untreated controls . This suggests that TDO derivatives may serve as promising candidates for further development in cancer therapeutics.

The biological activity of TDO can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Some studies indicate that TDO derivatives may act as inhibitors for enzymes such as cholinesterases, which are crucial in neurotransmitter regulation .
  • Oxidative Stress Modulation : The antioxidant properties of TDO derivatives can help mitigate oxidative stress in cells, providing a protective effect against cellular damage .

Q & A

Q. What synthetic methodologies are recommended for preparing Thieno[3,4-d]oxazole derivatives, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves heterocyclic condensation and functionalization. For example, Thorpe-Ziegler reactions (e.g., sulfur-mediated cyclization of cyanopyrimidine precursors) have been adapted for fused thieno-oxazole systems . Key steps include:

  • Solvent Selection: Polar aprotic solvents (e.g., DMSO, PEG-400) improve solubility of intermediates .
  • Catalysis: Heterogeneous catalysts (e.g., Bleaching Earth Clay at pH 12.5) enhance regioselectivity in halogenation or nitration .
  • Reflux Conditions: Optimizing reflux duration (e.g., 4–18 hours) and temperature (70–80°C) improves yields (65–85%) .
    Data Table:
StepConditionsYieldReference
CyclizationDMSO, 18h reflux65%
FunctionalizationPEG-400, Bleaching Earth Clay80–85%

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation?

Methodological Answer:

  • IR Spectroscopy: Identifies C=O (1680–1700 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches, confirming oxazole and sulfone groups .
  • ¹H/¹³C NMR: Chemical shifts for thiophene protons (δ 6.8–7.5 ppm) and trichloromethyl groups (δ 4.2–4.5 ppm) resolve regiochemistry .
  • X-Ray Crystallography: Reveals π-conjugation patterns (e.g., planar thieno-oxazole core) and intermolecular interactions (e.g., S···S contacts: 3.397–3.486 Å) .
    Data Table:
CompoundMelting Point (°C)Key IR Peaks (cm⁻¹)Reference
Analog 5d ()210–2121680 (C=O), 1620 (C=N)
Thieno-dithiole ()N/AN/A (X-ray focus)

Advanced Research Questions

Q. How can contradictions in biological activity data across studies be systematically addressed?

Methodological Answer: Contradictions often arise from variations in substituent effects or assay conditions. Strategies include:

  • Structure-Activity Relationship (SAR) Studies: Compare analogs with modified substituents (e.g., 5,5-dioxide vs. non-sulfonated derivatives) .
  • Standardized Assays: Use consistent cell lines (e.g., ATR kinase inhibition in HEK293T cells) and controls .
  • Computational Modeling: Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like ATR kinase, reconciling divergent IC₅₀ values .
    Case Study:
    Thieno[3,4-d]pyrimidine derivatives showed IC₅₀ values ranging from 0.1–10 µM against ATR kinase due to trifluoromethyl vs. trichloromethyl substitutions .

Q. What computational approaches elucidate π-conjugation effects in Thieno[3,4-d]oxazole systems?

Methodological Answer:

  • Density Functional Theory (DFT): Calculates HOMO-LUMO gaps (e.g., 3.2–3.5 eV for thieno-oxazole) to predict charge transport properties .
  • Molecular Dynamics (MD): Simulates stacking interactions (e.g., columnar packing along the a-axis) observed in X-ray data .
  • Solvent Effects: PCM models assess polarity impacts on vibrational frequencies (e.g., C=O stretching shifts in water vs. DMSO) .
    Data Table:
ParameterDFT Result (eV)Experimental CorrelationReference
HOMO-LUMO Gap3.4UV-Vis λₘₐₓ = 320 nm
S···S Contact Distance3.397 Å (calc)3.397 Å (X-ray)

Key Considerations for Researchers

  • Synthetic Challenges: Trichloromethyl groups may sterically hinder cyclization; use bulky solvents (e.g., PEG-400) to mitigate .
  • Biological Relevance: Prioritize derivatives with sulfone groups (5,5-dioxide) for enhanced solubility and kinase inhibition .
  • Data Reproducibility: Report detailed crystallography parameters (e.g., CCDC codes) and assay protocols to enable cross-study validation .

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